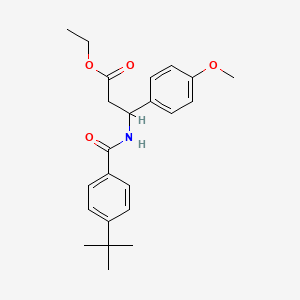

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Descripción

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is a synthetic ester derivative characterized by a propionic acid backbone substituted with a 4-tert-butylbenzoylamino group and a 4-methoxyphenyl moiety at the β-carbon, terminated by an ethyl ester. The tert-butyl group confers steric bulk and lipophilicity, while the methoxyphenyl group contributes electron-donating effects, enhancing solubility in polar solvents.

Propiedades

Fórmula molecular |

C23H29NO4 |

|---|---|

Peso molecular |

383.5 g/mol |

Nombre IUPAC |

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C23H29NO4/c1-6-28-21(25)15-20(16-9-13-19(27-5)14-10-16)24-22(26)17-7-11-18(12-8-17)23(2,3)4/h7-14,20H,6,15H2,1-5H3,(H,24,26) |

Clave InChI |

WBNRCPOGXHRNNQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ácido propiónico, 3-(4-terc-butilbenzoylamino)-3-(4-metoxifenil)-, éster etílico normalmente implica la esterificación del ácido propiónico con un alcohol adecuado en presencia de un catalizador. Las condiciones de reacción pueden incluir:

Temperatura: Temperaturas moderadas a altas para facilitar la reacción.

Catalizadores: Catalizadores ácidos como ácido sulfúrico o ácido p-toluensulfónico.

Solventes: Solventes orgánicos como tolueno o diclorometano.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar procesos de esterificación a gran escala utilizando reactores de flujo continuo. El uso de catalizadores eficientes y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido propiónico, 3-(4-terc-butilbenzoylamino)-3-(4-metoxifenil)-, éster etílico puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo éster es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound's structure allows it to interact with biological targets effectively. Research indicates that similar compounds can act as anti-inflammatory agents by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins .

- Its potential as a hypolipidemic agent has been explored, indicating that it may help in managing cholesterol levels .

- UV Protection :

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the bulky tert-butyl group .

- Research has shown that specific esters derived from propionic acid can improve the performance of polyolefins in food packaging applications by providing UV protection and enhancing barrier properties .

-

Coatings and Adhesives :

- The reactivity of the compound allows for its use in formulating coatings that require durability and resistance to environmental stressors. Its application in adhesives has also been noted due to its ability to form strong bonds with various substrates.

Food Industry Applications

- Food Additives :

- Propionic acid derivatives are often used as preservatives in food products due to their antimicrobial properties. They inhibit mold growth and extend shelf life without compromising food safety .

- The specific ester form could be evaluated for its effectiveness in different food matrices, particularly in products sensitive to spoilage.

Case Studies

- Hypolipidemic Research :

- Polymer Applications :

Mecanismo De Acción

El mecanismo de acción del ácido propiónico, 3-(4-terc-butilbenzoylamino)-3-(4-metoxifenil)-, éster etílico implica su interacción con dianas moleculares específicas. Estas interacciones pueden incluir la unión a enzimas, receptores u otras biomoléculas, lo que lleva a varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específicos de uso.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share key structural features with the target molecule, such as ethyl ester termini and aromatic substituents, but differ in substitution patterns:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methoxyphenyl group in the target compound improves solubility compared to chloro/bromo analogs (electron-withdrawing) but may reduce stability under oxidative conditions .

- Pharmacological Relevance: Pyridylamino and benzimidazole-containing analogs (e.g., CAS 212322-56-0) are explicitly noted as pharmaceutical intermediates, suggesting the target compound could share similar applications .

Physicochemical Properties

- Solubility : The methoxyphenyl group enhances water solubility relative to trifluoromethyl or halogenated analogs. However, the tert-butyl group may counterbalance this by increasing logP .

- Stability: β-Keto esters (e.g., 3-oxopropanoic derivatives) are prone to keto-enol tautomerism, whereas the target compound’s amide linkage may improve stability under acidic/basic conditions .

- Melting Points: Higher molecular weight and rigid substituents (tert-butyl, benzoylamino) likely result in elevated melting points compared to simpler esters like ethyl benzoate .

Actividad Biológica

The compound Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is a synthetic derivative of propionic acid, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

Research indicates that compounds similar to propionic acid derivatives exhibit various biological activities, including anti-inflammatory and antioxidant properties. The specific compound is hypothesized to interact with biological pathways involved in inflammation and oxidative stress.

Antioxidant Activity

A study on related compounds demonstrated significant antioxidant activity, suggesting that propionic acid derivatives can scavenge free radicals effectively. This activity is crucial in preventing cellular damage associated with oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of propionic acid derivatives has been documented in several studies. For instance, compounds structurally related to our compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses.

Case Studies

-

In Vivo Study on Rats :

- Objective : To assess the anti-inflammatory effects of related propionic acid derivatives.

- Findings : The study reported a significant reduction in paw edema in rats treated with the compound compared to control groups, indicating strong anti-inflammatory properties.

-

Human Cell Line Study :

- Objective : Evaluation of cytotoxic effects on cancer cell lines.

- Findings : The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

Table 1: Biological Activities of Propionic Acid Derivatives

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anti-inflammatory | Moderate to High | |

| Cytotoxicity | Selective |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Antioxidant Activity | Anti-inflammatory Effects |

|---|---|---|---|

| Propionic acid derivative A | 299.35 g/mol | Yes | Yes |

| Propionic acid derivative B | 310.39 g/mol | Moderate | Yes |

| Propionic acid derivative C | 196.2 g/mol | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.